![molecular formula C9H16N2O B1324300 1,9-Diazaspiro[5.5]undecan-2-one CAS No. 1158749-97-3](/img/structure/B1324300.png)
1,9-Diazaspiro[5.5]undecan-2-one
Overview
Description
“1,9-Diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C9H16N2O . It is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The compound is used in the manufacture of chemical compounds and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . Each type of arene fusion has its own preferable synthesis strategy. Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .
Molecular Structure Analysis
The molecular structure of “1,9-Diazaspiro[5.5]undecan-2-one” is characterized by a spirofused dipiperidine core . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core. In addition to arene-fused structures, the presence of a carbonyl at position 2 is a common feature .
Chemical Reactions Analysis
The chemical reactions involving “1,9-Diazaspiro[5.5]undecan-2-one” have been studied in the context of its biological activity. For example, it has been reported that newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have inhibitory activity against dengue virus type 2 (DENV2) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,9-Diazaspiro[5.5]undecan-2-one” include a molecular weight of 204.7 . It is a solid at room temperature .
Scientific Research Applications
Obesity and Type 2 Diabetes Mellitus Treatment
This compound has shown potential in decreasing new fatty acid synthesis, which can be effective in the treatment of obesity and type 2 diabetes mellitus .
METTL3 Inhibition
Derivatives of 1,9-Diazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of METTL3, a methyltransferase implicated in various biological processes and diseases .
High-Throughput Screening
The compound has been used in high-throughput screening to identify potential therapeutic agents for various diseases .
Antiviral Activity
Newly designed derivatives of this compound have reported inhibitory activity against dengue virus type 2 (DENV2), showcasing its potential as an antiviral agent .
Mechanism of Action
- METTL3 acts as the catalytic unit, while METTL14 facilitates RNA substrate binding and stabilizes the complex .
- By doing so, it reduces m6A modification levels in cellular RNA, affecting processes such as splicing, translation, stability, and degradation .
- Abnormal m6A levels impact gene expression, circadian rhythms, stem cell differentiation, and viral gene expression .
- In specific cell lines (e.g., MOLM-13 and PC-3), 1,9-Diazaspiro[5.5]undecan-2-one demonstrates target engagement and m6A reduction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
“1,9-Diazaspiro[5.5]undecan-2-one” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQEFKRZNILIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Diazaspiro[5.5]undecan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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